molecular formula C14H22N4OS B2509677 1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1797874-44-2

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B2509677
CAS No.: 1797874-44-2
M. Wt: 294.42
InChI Key: UJZUJPDYXUBTOF-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a complex organic compound that features a cyclohexyl group, a thiazole ring, and a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea plays a significant role in various biochemical reactions. The thiazole ring is known for its ability to participate in electron delocalization, making it a crucial component in enzyme interactions . This compound interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The pyrrolidine ring enhances the compound’s binding affinity to proteins due to its sp3 hybridization and stereochemistry . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea affects various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving inflammatory responses. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins . Additionally, it impacts gene expression by modulating transcription factors involved in inflammation and cell proliferation. Cellular metabolism is also affected, as the compound can alter the metabolic flux of key pathways involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea involves its binding to the active site of COX-2, where it inhibits the enzyme’s activity . This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme. The thiazole ring plays a crucial role in this binding interaction, providing stability through π-π stacking interactions with aromatic residues in the enzyme’s active site . Additionally, the cyclohexyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time. Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, leading to sustained reductions in inflammatory markers. Prolonged exposure to high concentrations may result in cellular toxicity, highlighting the importance of dosage control in experimental settings.

Dosage Effects in Animal Models

In animal models, the effects of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea vary with different dosages. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters, including organic anion transporters and efflux pumps, which can affect its intracellular concentration and distribution. Additionally, binding proteins such as albumin can influence the compound’s pharmacokinetics by modulating its free concentration in the bloodstream.

Subcellular Localization

The subcellular localization of 1-Cyclohexyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is primarily in the cytoplasm, where it exerts its inhibitory effects on COX-2 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its localization can be influenced by the presence of binding proteins and transporters that modulate its intracellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or through the reduction of pyrroles.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled with a cyclohexyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antiviral, or anticancer activities.

    Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea: can be compared with other thiazole and pyrrolidine derivatives, such as:

Uniqueness

This compound is unique due to its combination of a cyclohexyl group, a thiazole ring, and a pyrrolidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h7,9,11-12H,1-6,8,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUJPDYXUBTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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